![molecular formula C11H16ClN3O3 B5536595 4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5536595.png)

4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

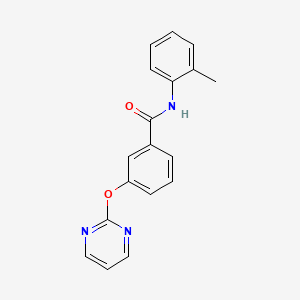

Beschreibung

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step reactions, starting from simple acyclic materials and employing catalysts like L-proline or specific reagents for cyclization and functional group introduction. For instance, Prasanna et al. (2013) described the synthesis of 4H-pyrano[2,3-c]pyrazol-6-amines using an L-proline-catalyzed domino reaction, indicating a potential pathway for synthesizing complex pyrazole-containing compounds like our target molecule (Prasanna, Perumal, & Menéndez, 2013).

Molecular Structure Analysis

Molecular structure determination often utilizes techniques such as X-ray crystallography, which provides unambiguous structural data. Kumarasinghe et al. (2009) detailed the structural elucidation of pyrazole derivatives, emphasizing the importance of such techniques in confirming molecular geometry and the arrangement of functional groups (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can include cyclocondensation, oxidation, and functional group transformations. Zolfigol et al. (2006) explored the oxidation of pyrazolines to pyrazoles, suggesting a pathway for modifying pyrazole derivatives, which could be relevant for functionalizing the chloro-pyrazole moiety in our target compound (Zolfigol, Azarifar, Mallakpour, Mohammadpoor‐Baltork, Forghaniha, Maleki, & Abdollahi-Alibeik, 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are essential for understanding a compound's behavior in different environments. Although specific data on our compound is not available, studies on similar molecules, such as those by Fedotov et al. (2022), which focus on the synthesis and properties of pyrazole-triazole derivatives, provide insight into how structural variations can influence physical properties (Fedotov, Hotsulia, & Panasenko, 2022).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group behavior, are critical for predicting how a molecule might interact in chemical reactions. Studies like those by Sivakumar et al. (2020), which analyze the molecular docking and spectroscopic assembly of pyrazole derivatives, can shed light on the electronic and structural features that dictate the chemical behavior of such compounds (Sivakumar, Balachandran, Narayana, Salian, Revathi, Shanmugapriya, & Vanasundari, 2020).

Wissenschaftliche Forschungsanwendungen

Oxidizing Agent for Pyrazoline Oxidation

4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been utilized as an effective oxidizing agent for the transformation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions. This approach provides a moderate to good yield at room temperature, indicating the potential for 4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol to serve in similar capacities or as a precursor in the synthesis of related compounds (Zolfigol et al., 2006).

Anticancer and Antimicrobial Applications

A study focused on the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, exhibiting significant anticancer and antimicrobial activities. These compounds, including structures similar to or derivable from 4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol, demonstrated high potency against cancer cell lines and pathogenic strains, highlighting the compound's potential as a basis for developing pharmaceutical agents (Katariya, Vennapu, & Shah, 2021).

Corrosion Inhibition

Quinoxaline-based propanones structurally related to 4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol have been investigated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. These studies suggest the potential application of 4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol derivatives in protecting industrial materials against corrosion (Olasunkanmi & Ebenso, 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(4-chloropyrazol-1-yl)-1-(6-hydroxy-1,4-oxazepan-4-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O3/c12-9-5-13-15(6-9)2-1-11(17)14-3-4-18-8-10(16)7-14/h5-6,10,16H,1-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRAQCAXXMHPHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)CCN2C=C(C=N2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)

![1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5536520.png)

![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)

![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)

![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)

![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)

![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)

![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)